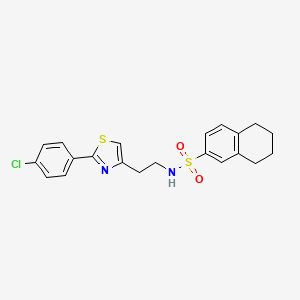

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydronaphthalene core linked to a thiazole ring substituted with a 4-chlorophenyl group. The sulfonamide (-SO₂NH-) moiety and aromatic systems (tetrahydronaphthalene, thiazole, and chlorophenyl) define its structural and electronic properties.

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S2/c22-18-8-5-16(6-9-18)21-24-19(14-27-21)11-12-23-28(25,26)20-10-7-15-3-1-2-4-17(15)13-20/h5-10,13-14,23H,1-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVWOTDFQGPNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities. For example, some thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine.

Pharmacokinetics

The compound is soluble in dmso and ethanol, which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Action Environment

Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with notable biological activities that have been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole moiety linked to a tetrahydronaphthalene sulfonamide. Its chemical formula is , and it possesses a molecular weight of approximately 320.83 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound has been tested for its antibacterial efficacy, with preliminary results suggesting comparable activity to standard antibiotics like norfloxacin .

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that certain thiazole compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, the compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating IC50 values that suggest it may inhibit tumor growth effectively .

The mechanisms through which N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines, thereby preventing further cell division .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various thiazole derivatives, N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was found to exhibit significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus epidermidis , indicating potential for clinical application in treating infections caused by resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Tested Compound | 32 | Staphylococcus epidermidis |

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis via Bcl-2 inhibition |

| HeLa (Cervical) | 15 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound is compared with analogs from the International Journal of Molecular Sciences (2014) , which describe sulfonyl-containing triazole derivatives. Key differences and similarities include:

Table 1: Structural Comparison

Spectral Features

Spectral data highlights critical distinctions:

- IR Spectroscopy :

- The target compound exhibits sulfonamide-specific bands: asymmetric/symmetric SO₂ stretches (~1150–1350 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- In contrast, compounds [4–6] show C=S stretches (1243–1258 cm⁻¹) and NH bands (3150–3319 cm⁻¹), while compounds [7–9] retain C=S (1247–1255 cm⁻¹) but lack carbonyl (C=O) bands due to cyclization .

Research Implications and Limitations

Q & A

Q. What are the recommended synthetic pathways for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodology : The synthesis involves multi-step reactions: (i) Formation of the thiazole core via cyclization of a thiourea intermediate with α-halo ketones under reflux in ethanol. (ii) Sulfonamide coupling using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the thiazole-ethylamine intermediate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). (iii) Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) must be optimized to achieve >70% yield .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent integration and chemical shifts (e.g., thiazole protons at δ 7.2–7.5 ppm; sulfonamide NH at δ 9.1–9.3 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H] calculated for CHClNOS: 470.08 Da) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and noncovalent interactions .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In Vitro Screening :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values (typically <50 µM for active derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target). Focus on hydrogen bonds with sulfonamide oxygen and π-π stacking with the thiazole ring .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and electron density distribution using Gaussian 09 .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial potency may arise from variations in bacterial strains, solvent choice (DMSO vs. saline), or assay protocols.

- Resolution :

- Standardize protocols (CLSI guidelines for MIC assays).

- Validate solubility and stability via HPLC (e.g., >95% purity post-24h incubation in PBS) .

- Statistical Analysis : Use ANOVA to compare batch-to-batch variability or biological replicates .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Lipinski’s Rule Compliance : LogP <5 (measured via shake-flask method), molecular weight <500 Da.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t) and CYP450 inhibition potential .

- Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance aqueous solubility and bioavailability .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variables :

- Thiazole Modifications : Replace 4-chlorophenyl with 4-methoxyphenyl to study electronic effects on bioactivity .

- Sulfonamide Substitutions : Introduce trifluoromethyl groups to enhance metabolic resistance .

- Controls : Include parent compound and commercial analogs (e.g., acetazolamide) in parallel assays .

Q. What crystallographic techniques elucidate noncovalent interactions in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.